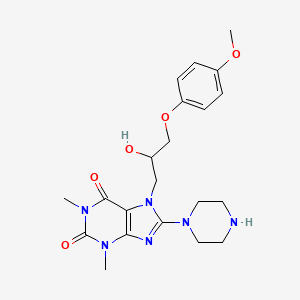

N1-isobutyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-isobutyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide, also known as ITOM, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. ITOM is a white crystalline solid that is soluble in organic solvents and has been synthesized using different methods.

Aplicaciones Científicas De Investigación

Development of Antibiotics

N1-isobutyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide derivatives are investigated for their role in the synthesis of key intermediates for antibiotic development, as seen in the preparation of premafloxacin, highlighting efficient, stereoselective processes crucial for medical applications (Fleck et al., 2003).

Analytical Chemistry and Metabolite Detection

This compound's derivatives facilitate advanced methods in analytical chemistry, such as the determination of acetyl-conjugated polyamines in urine, showcasing their importance in clinical chemistry and diagnostic studies (van den Berg et al., 1986).

Cancer Treatment Research

The study of polyamine analogue-induced programmed cell death in cancer treatment research benefits from the exploration of derivatives like N1-isobutyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide. These compounds have been shown to induce programmed cell death in sensitive cell types, potentially offering a new class of antitumor agents (Ha et al., 1997).

Biofuel Production

Biofuel Development

The compound's derivatives are utilized in biofuel production research, such as the development of isobutanol, a biofuel candidate. Engineered enzymes in this context have shown promising results in overcoming cofactor imbalances, significantly advancing biofuel technology (Bastian et al., 2011).

Molecular Engineering and Material Science

Molecular Engineering

The exploration of heterotrimetallic oxalato-bridged complexes demonstrates the compound's utility in material science, particularly in synthesizing materials with specific magnetic properties. Such research paves the way for advancements in nanotechnology and materials science (Martínez-Lillo et al., 2007).

Antiviral Research

Antiviral Activity

Studies on novel orally bioavailable inhibitors of human rhinovirus, which are derived from or related to N1-isobutyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide, show significant potential in treating viral infections. These inhibitors demonstrate potent antiviral activity across a range of viruses, offering new avenues for therapeutic development (Patick et al., 2005).

Propiedades

IUPAC Name |

N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]-N'-(2-methylpropyl)oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O4S/c1-13(2)11-19-17(22)18(23)20-12-15-5-4-10-21(15)26(24,25)16-8-6-14(3)7-9-16/h6-9,13,15H,4-5,10-12H2,1-3H3,(H,19,22)(H,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRAJOBTVYIHGLT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NCC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-5-[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2359721.png)

![[(4-Acetylphenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate](/img/structure/B2359733.png)

![N1-(4-methoxybenzyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2359734.png)

![3-[4-(6-Oxo-3-phenylpyridazin-1-yl)piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2359741.png)